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The table below summarizes the core characteristics, mechanisms, and experimental efficacies of these

immunosuppressive agents.

Feature Caerulomycin A (CaeA) Cyclosporine A (CsA) FK506 (Tacrolimus)

Origin/Class Bipyridyl compound [1] Cyclic undecapeptide

from fungus [2]

Macrolide lactone from

fungus [2]

Primary
Molecular Target

Cellular iron content; JAK-

STAT pathway [3] [1]

Cyclophilin

(immunophilin) [4] [5] [2]

FKBP12

(immunophilin) [4] [5]
[2]

| Primary Mechanism of Immunosuppression | 1. Depletes intracellular iron, inhibiting ribonucleotide

reductase (RNR) and causing cell cycle arrest [3]. 2. Promotes Treg generation via TGF-β-Smad3 pathway

and suppresses IFN-γ-STAT1 via SOCS1 [1]. | Complex with Cyclophilin inhibits Calcineurin phosphatase

activity. Prevents NFAT dephosphorylation/nuclear translocation, suppressing IL-2 production and T-cell

activation [4] [5] [2]. | Complex with FKBP12 inhibits Calcineurin phosphatase activity. Prevents NFAT

dephosphorylation/nuclear translocation, suppressing IL-2 production and T-cell activation [4] [5] [2]. | | Key

Immunological Effects | - Induces and expands CD4+ Foxp3+ Regulatory T-cells (Tregs) [1].

Suppresses Th1 and Th17 cell differentiation [1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s523219?utm_src=pdf-body
https://www.smolecule.com/products/s523219?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4067188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761313/
https://pubmed.ncbi.nlm.nih.gov/25537422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4067188/
https://www.invivogen.com/fk506
https://pubmed.ncbi.nlm.nih.gov/7694595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761313/
https://www.invivogen.com/fk506
https://pubmed.ncbi.nlm.nih.gov/7694595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761313/
https://pubmed.ncbi.nlm.nih.gov/25537422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4067188/
https://www.invivogen.com/fk506
https://pubmed.ncbi.nlm.nih.gov/7694595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761313/
https://www.invivogen.com/fk506
https://pubmed.ncbi.nlm.nih.gov/7694595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4067188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4067188/
https://www.smolecule.com/products/s523219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Modulates macrophage polarization (M1 to M2) in sepsis [6]. | Inhibits T-cell activation and cytokine

production (e.g., IL-2) [5] [2]. | Inhibits T-cell activation and cytokine production (e.g., IL-2) [5] [2]. | |
Reported Additional Effects | - | - Activates the Integrated Stress Response (ISR), leading to

phosphorylation of eIF2α and reduced protein synthesis [7]. | - Does not activate the ISR [7].
Enhances rate of nerve regeneration in a calcineurin-independent manner [8]. | | In Vivo Efficacy
(Model) | - Improved survival in LPS-induced sepsis model (20 mg/kg) [6].
Ameliorated symptoms in murine collagen-induced arthritis model (1 & 10 mg/kg) [1]. | Effective in

preventing transplant rejection in clinical practice [9]. | Effective in preventing renal allograft rejection;
shown superior to CsA in some clinical trials [9]. | | Reversibility | Effect on cell proliferation is

reversible [3]. | Information not explicitly covered in search results. | Information not explicitly covered
in search results. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental

methodologies from the cited literature.

1. Protocol: In Vitro T-cell Differentiation and CaeA Treatment [1] - Cell Source: Naïve CD4+ T cells

isolated from mice. - Polarization: Cells are stimulated with anti-CD3/CD28 antibodies and cultured under

specific polarizing conditions: - Tregs: TGF-β (5 ng/mL) + IL-2 (100 U/mL) for 5 days. - Th1 cells: IL-12

(5 ng/mL) + anti-IL-4 antibody for 4 days, with cytokine replenishment. - Th17 cells: IL-6 (40 ng/mL) +

TGF-β (2.5 ng/mL) + anti-IL-4/IFN-γ antibodies for 4 days, with cytokine replenishment. - Drug

Treatment: CaeA is added to cultures at varying concentrations (e.g., 0-0.15 µM). - Analysis: The

frequency of Tregs (Foxp3+), Th1 (IFN-γ+), and Th17 (IL-17+) cells is analyzed by flow cytometry. For Th1

and Th17 analysis, cells are re-stimulated with PMA and ionomycin in the presence of brefeldin A before

staining.

2. Protocol: In Vivo LPS-Induced Sepsis Model [6] - Model Induction: C57BL/6 mice are injected

intraperitoneally with Lipopolysaccharide (LPS). - Drug Treatment: CaeA is administered at different

doses. A dose of 20 mg/kg was identified as optimal for improving survival. - Analysis: - Primary

Outcome: Survival rate of mice is monitored. - Molecular Analysis: Expression of M1 (CD86, NOS2) and

M2 (CD206, ARG1) macrophage markers, along with pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-

inflammatory (IL-4, IL-10) cytokines, is measured in tissue or serum.
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3. Protocol: In Vivo Sciatic Nerve Regeneration [8] - Model: Rats subjected to sciatic nerve crush injury. -

Drug Treatment: FK506 is administered via daily subcutaneous injections at 2, 5, or 10 mg/kg for 18 days.

Cyclosporine A is used for comparison at 10 or 50 mg/kg. - Analysis: - Functional Recovery: The

appearance of hind foot function is observed and compared to saline-treated controls. - Morphological

Analysis: Light microscopy and morphometric analysis of regenerating myelinated fibers and axonal

calibers in the soleus nerve. - Regeneration Rate: The rate of sensory axon regeneration is measured by

radiolabeling the L5 dorsal root ganglion.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the distinct signaling pathways and a general experimental workflow for

evaluating these agents.
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Key Comparative Insights for Researchers

Novel vs. Established Mechanisms: Caerulomycin A represents a novel approach by targeting
iron metabolism and directly promoting Tregs [3] [1], while Cyclosporine A and FK506 are classic

calcineurin inhibitors focused on early T-cell activation [4] [5].
Differentiation Between Classics: Despite sharing the calcineurin-inhibiting mechanism, FK506 and

Cyclosporine A are not identical. FK506 has a higher therapeutic index in some transplant settings [5]
[9] and possesses unique, calcineurin-independent effects like promoting nerve regeneration [8].
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Cyclosporine A, but not FK506, activates the Integrated Stress Response, which may underlie its

distinct toxicity profile [7].
Research and Development Stage: It is crucial to note that Caerulomycin A is currently in the
preclinical research stage [3] [1] [6], whereas Cyclosporine A and FK506 are clinically established
and widely used drugs. This guide compares their potential based on experimental data, not clinical

outcomes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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